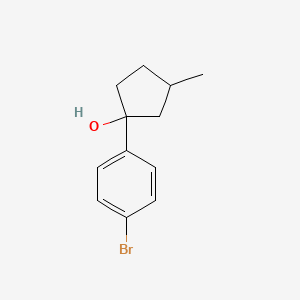
1-(4-Bromophenyl)-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a bromophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol typically involves the reaction of 4-bromobenzyl chloride with 3-methylcyclopentanone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-3-methylcyclopentanone.
Reduction: Formation of 1-(4-Bromophenyl)-3-methylcyclopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-methylcyclopentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-methylcyclopentan-1-ol
- 1-(4-Bromophenyl)-3-ethylcyclopentan-1-ol
- 1-(4-Chlorophenyl)-3-methylcyclopentan-1-ol
Comparison: 1-(4-Bromophenyl)-3-methylcyclopentan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
HVCUGKVAMXVOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol](/img/structure/B15257772.png)
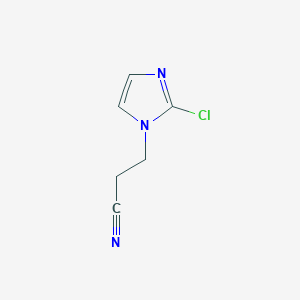
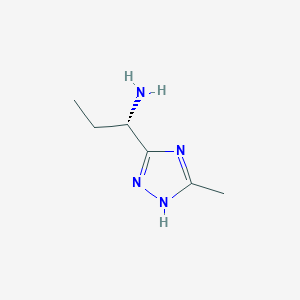
![1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL](/img/structure/B15257794.png)

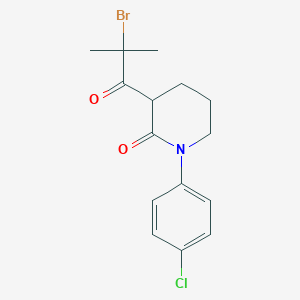
![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde](/img/structure/B15257807.png)


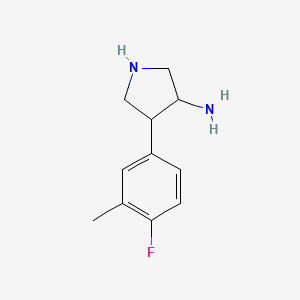
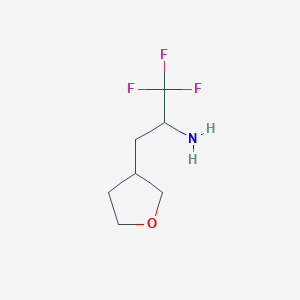
![4-[(4-Propylphenyl)amino]butanoic acid](/img/structure/B15257830.png)

![N-[3-(Aminomethyl)cyclopentyl]propanamide](/img/structure/B15257843.png)
